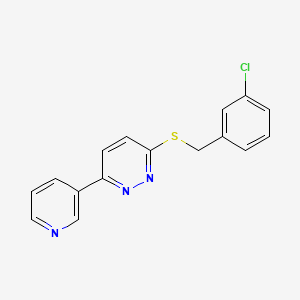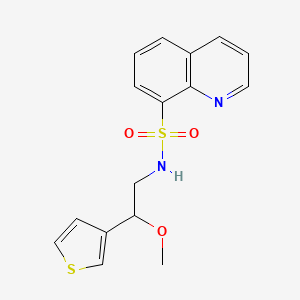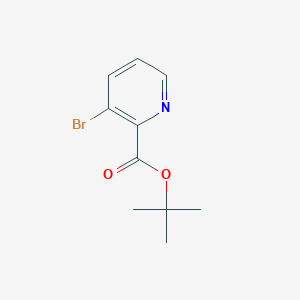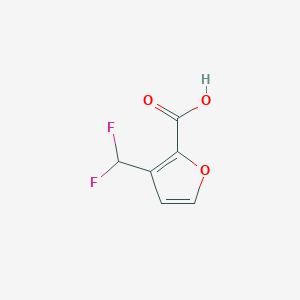![molecular formula C24H20N2O4 B2372520 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole CAS No. 307543-41-5](/img/structure/B2372520.png)
3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzo[d][1,3]dioxol-5-yl group, a nitroethyl group, and a methylphenyl group attached to the indole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a methylenedioxybenzene, which is a cyclic structure with two oxygen atoms . The nitroethyl group contains a nitro functional group, which is a strong electron-withdrawing group.Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and the methylenedioxy group, which can participate in various reactions .科学的研究の応用
Anticancer Activity
Background
The indole nucleus, a privileged structural motif, has been explored for its diverse biological activities. In the context of cancer research, microtubules and their component protein, tubulin, are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis.
Research Findings
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Key Compounds: Two notable compounds emerged from this study:
Mechanistic Insights
Further mechanistic studies revealed that 3-N-2-methylquinoline 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings highlight the potential of these 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles as templates for further optimization and the development of more active analogs. Understanding their structure-activity relationships is crucial for advancing indole-based anticancer molecules .
Ligand Synthesis
Background
The compound’s structure also lends itself to ligand synthesis.
Research Findings
Two new ligands, 4 and 5 , were prepared from benzo[d][1,3]dioxole-5-carbaldehyde , BSH, and 4-MBSH. These ligands were characterized using spectroscopic procedures, and their structures were confirmed via SCXRDM .
作用機序
Target of Action
The primary targets of this compound are cancer cells , specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes that lead to their death.
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and also triggers the cells’ self-destruction mechanisms.
Biochemical Pathways
The compound affects the microtubule assembly pathway . Microtubules are a component of the cell’s skeleton and are crucial for cell division. The compound modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the microtubule assembly pathway leads to the aforementioned cell cycle arrest and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This is achieved through the compound’s effects on cell cycle progression and apoptosis, as mentioned above.
特性
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-25-20-10-6-5-9-18(20)23(24(25)16-7-3-2-4-8-16)19(14-26(27)28)17-11-12-21-22(13-17)30-15-29-21/h2-13,19H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVGFUUROXBSNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)

![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2372441.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)
![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)



![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)
![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)
